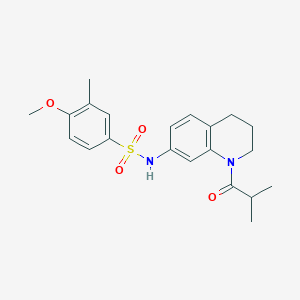

2-(1-benzylindol-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

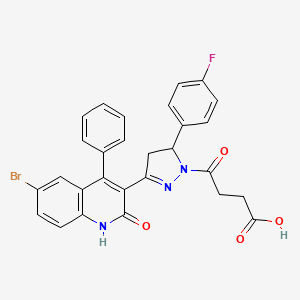

This compound is a sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its framework . It has a molecular formula of C25H22N2O3S and a molecular weight of 430.52.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 yielded N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which was then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base to afford various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides .Molecular Structure Analysis

The structure of this compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis

The compound is a white amorphous powder with a melting point of 134-135 °C . Its molecular weight is 430.52.Scientific Research Applications

Base-Promoted Fused β-Carboline Formation

The compound has been investigated for its role in base-promoted fused β-carboline formation. Researchers have developed a novel strategy using 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts. In this cascade reaction, ammonium salts serve as a convenient nitrogen source and play a crucial role in selectivity control. As a result, two different types of β-carbolines can be efficiently obtained in satisfactory yields .

Synthesis of 2-Substituted-3-(1H-indol-3-yl)isoindolin-1-one Derivatives

Another area of interest involves the synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives. Researchers have achieved this through a three-component reaction involving phthalaldehydic acid, primary amines, and 1H-indole. Notably, this reaction occurs in water under catalyst-free conditions, offering advantages such as cleanliness, one-pot synthesis, and ease of handling .

3-(1-Benzyl-1H-indol-3-yl)-Acrylic Acid

The compound is also relevant in the context of 3-(1-benzyl-1H-indol-3-yl)-acrylic acid. Its chemical formula is C18H15NO2. While further details about its applications are not readily available, it’s essential to explore its potential in various contexts, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

Related compounds have shown promising effects in adjuvant induced arthritic rats .

Mode of Action

It’s known that related compounds have shown to reduce inflammation and pannus formation in the knee joints of arthritic rats . This suggests that the compound may interact with its targets to modulate inflammatory responses.

Biochemical Pathways

It’s known that related compounds have shown to significantly reduce pro-inflammatory gene expression/mrna levels in arthritic rats . This suggests that the compound may affect pathways related to inflammation and immune response.

Pharmacokinetics

It’s known that related compounds have shown promising effects at an intraperitoneal dose of 30mg/kg in arthritic rats . This suggests that the compound has good bioavailability when administered intraperitoneally.

Result of Action

The compound 2-((1-benzyl-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has shown to reduce paw volume, inflammation, and pannus formation in the knee joints of arthritic rats . It also significantly reduces pro-inflammatory gene expression/mRNA levels .

Action Environment

It’s known that related compounds have shown promising effects in arthritic rats , suggesting that the compound may be effective in environments where inflammation and immune response are prevalent.

Safety and Hazards

properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S/c28-25(26-19-10-11-22-23(14-19)30-13-12-29-22)17-31-24-16-27(15-18-6-2-1-3-7-18)21-9-5-4-8-20(21)24/h1-11,14,16H,12-13,15,17H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJCDALOMAXSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzylindol-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2510358.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2510359.png)

![1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2510363.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-(propan-2-yl)-1H-imidazole-4-carboxamide](/img/structure/B2510366.png)

![2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2510368.png)

![3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2510369.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2510372.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2510380.png)